molecular formula C17H25NOS2 B2842456 (E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035007-80-6

(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2842456
CAS RN: 2035007-80-6
M. Wt: 323.51
InChI Key: RVJRJPIVFJGOIO-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and computational methods can be used to determine the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties could include its acidity or basicity, redox potential, and various spectroscopic properties .

Scientific Research Applications

Stereochemistry and Ionic Thiol Addition

  • Research on the stereochemistry of ionic thiol addition to acetylenic ketones, including compounds with piperidine catalysis, has shown that different solvents can influence the isomeric outcomes of the reaction, providing insights into the synthesis and manipulation of similar chemical structures (Omar & Basyouni, 1974).

Synthesis and Crystal Structures

  • The synthesis and crystallographic analysis of novel thiophene/phenyl-piperidine hybrid chalcones have been documented, illustrating the structural features and potential applications of these compounds in materials science and molecular engineering (Parvez et al., 2014).

NMR Characteristics and Conformational Analysis

  • A study on (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives has revealed their NMR characteristics and conformational properties, contributing to the understanding of their structural dynamics and potential reactivity patterns (Zheng Jin-hong, 2011).

Inhibitors of Blood Platelet Aggregation

  • Investigations into the properties of (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride and its efficacy as an inhibitor of ADP-induced aggregation of blood platelets point towards therapeutic applications in preventing thrombosis and other cardiovascular conditions (Grisar et al., 1976).

Aromatase Inhibitors

  • The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis highlight potential applications in the treatment of hormone-dependent cancers, demonstrating the biomedical relevance of structurally similar compounds (Hartmann & Batzl, 1986).

Mechanism of Action

If the compound is biologically active, its mechanism of action would refer to how it interacts with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

This would involve studying any toxic or hazardous effects the compound could have, as well as appropriate safety precautions when handling the compound. This could include its toxicity, flammability, and any risk it poses to the environment .

properties

IUPAC Name

(E)-1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS2/c1-17(2,3)21-13-14-7-4-5-11-18(14)16(19)10-9-15-8-6-12-20-15/h6,8-10,12,14H,4-5,7,11,13H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJRJPIVFJGOIO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SCC1CCCCN1C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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